L-Alanine, L-alanyl-L-leucyl-
CAS No.: 54865-21-3
Cat. No.: VC2351578
Molecular Formula: C12H23N3O4
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54865-21-3 |
---|---|
Molecular Formula | C12H23N3O4 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C12H23N3O4/c1-6(2)5-9(15-10(16)7(3)13)11(17)14-8(4)12(18)19/h6-9H,5,13H2,1-4H3,(H,14,17)(H,15,16)(H,18,19)/t7-,8-,9-/m0/s1 |
Standard InChI Key | HCZXHQADHZIEJD-CIUDSAMLSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES | CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)N |
Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)N |
Introduction
Structural Properties
Molecular Composition and Identification
L-alanyl-L-leucyl-L-alanine is characterized by a molecular formula of C12H23N3O4, containing three amino acid residues joined by peptide bonds . The compound has a systematic name of (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid, reflecting its precise stereochemical configuration . The three-dimensional structure maintains the L-configuration at each amino acid center, which is the naturally occurring form of amino acids in biological systems. This stereochemical specificity is crucial for its biological recognition and activity.
Physical and Chemical Characteristics
The physical structure of L-alanyl-L-leucyl-L-alanine can be represented through various notations:
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SMILES notation: CC@@HN
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InChI: InChI=1S/C12H23N3O4/c1-6(2)5-9(15-10(16)7(3)13)11(17)14-8(4)12(18)19/h6-9H,5,13H2,1-4H3,(H,14,17)(H,15,16)(H,18,19)/t7-,8-,9-/m0/s1
These notations provide precise information about the compound's structural arrangement, including bond connections and stereochemistry, allowing for its unambiguous identification in databases and literature.
Analytical Properties
Mass Spectrometry Characteristics
Mass spectrometry provides valuable insights into the physical properties of L-alanyl-L-leucyl-L-alanine. The compound exhibits specific behavior under different ionization conditions, as reflected in the predicted collision cross section (CCS) data:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 274.17613 | 167.0 |
[M+Na]⁺ | 296.15807 | 168.4 |
[M+NH₄]⁺ | 291.20267 | 169.1 |
[M+K]⁺ | 312.13201 | 169.4 |
[M-H]⁻ | 272.16157 | 162.8 |
[M+Na-2H]⁻ | 294.14352 | 163.7 |
[M]⁺ | 273.16830 | 164.8 |
[M]⁻ | 273.16940 | 164.8 |
Biological Significance
Constituent Amino Acids
Understanding the biological significance of L-alanyl-L-leucyl-L-alanine requires examination of its constituent amino acids. Alanine, which appears twice in this tripeptide, is one of the most abundant amino acids in proteins, accounting for 7.8% of the primary structure in a representative sample of 1,150 proteins . It plays a critical role in the glucose-alanine cycle between tissues and the liver in mammals, serving as a transport mechanism for amino groups .
Leucine, the central amino acid in this tripeptide, is an essential branched-chain amino acid that cannot be synthesized by humans and must be obtained through diet. It serves as a metabolic regulator in protein synthesis and energy production, making it particularly important in muscle tissue metabolism.
Applications and Research Findings
Research Applications
The research applications of L-alanyl-L-leucyl-L-alanine and similar peptides span multiple fields. These peptides serve as valuable tools in biochemical research, including studies of protein structure, enzyme kinetics, and membrane transport. They also function as reference standards in analytical chemistry and as model compounds for investigating peptide properties.
Dipeptides like L-leucyl-L-alanine have demonstrated multiple bioactive properties, including:
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Inhibition of ubiquitin-mediated protein degradation
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Enhancement of fluorescence in fluorimetric methods
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Stimulation of cytokine production, including interleukin-1β and tumor necrosis factor-α
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Antimicrobial activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa
Similar properties might be expected for L-alanyl-L-leucyl-L-alanine, though specific research confirming these effects would be necessary.
Structure-Activity Relationships
Research on related dipeptides suggests that the sequence of amino acids significantly affects the properties of these compounds. For example, studies comparing L-valyl-L-alanine and L-alanyl-L-valine found differences in their interactions with organic vapors - L-valyl-L-alanine demonstrated greater sorption capacity, while L-alanyl-L-valine clathrates exhibited higher thermal stability . This indicates that the positioning of amino acids within a peptide can substantially alter its physical and chemical behavior, which would likely apply to L-alanyl-L-leucyl-L-alanine as well.
Analytical Methods for Identification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is commonly employed for the identification and quantification of peptides. For L-alanyl-L-leucyl-L-alanine and related peptides, research indicates the use of various chromatographic methods, including ion exchange chromatography and flash chromatography . These techniques allow for the separation of peptides from complex mixtures and the assessment of their purity.
The search results specifically mention that for the formation of L-alanyl-L-leucine, HPLC chromatograms of crude reaction solutions were analyzed to monitor the synthesis progress . Similar analytical approaches would be applicable to L-alanyl-L-leucyl-L-alanine.
Spectroscopic Identification
Confirmation of peptide structure typically involves spectroscopic methods such as NMR spectroscopy. The ¹H NMR data for dipeptides like L-alanyl-L-leucine provides characteristic chemical shift patterns that reflect the peptide bonds and side chain arrangements . For tripeptides like L-alanyl-L-leucyl-L-alanine, more complex spectral patterns would be expected, with additional signals corresponding to the third amino acid residue.
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